Gepotidacin
説明
Gepotidacin (GSK2140944) is a first-in-class triazaacenaphthylene antibiotic that inhibits bacterial DNA replication by targeting the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV. This dual mechanism distinguishes it from fluoroquinolones, which bind to similar enzymes but via a distinct molecular interaction . This compound demonstrates bactericidal activity against a broad spectrum of Gram-positive and Gram-negative pathogens, including multidrug-resistant (MDR) strains of Escherichia coli and Stenotrophomonas maltophilia . Its pharmacokinetic (PK) profile is characterized by dose-proportional exposure, minimal accumulation with repeated dosing, and high renal penetration, making it particularly effective for urinary tract infections (UTIs) .
特性
IUPAC Name |
(3R)-3-[[4-(3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethylamino)piperidin-1-yl]methyl]-1,4,7-triazatricyclo[6.3.1.04,12]dodeca-6,8(12),9-triene-5,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O3/c31-22-4-3-20-24-29(22)15-19(30(24)23(32)13-27-20)14-28-7-5-17(6-8-28)25-11-18-10-16-2-1-9-33-21(16)12-26-18/h3-4,10,12-13,17,19,25H,1-2,5-9,11,14-15H2/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFAZQUREQIODZ-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NC=C2OC1)CNC3CCN(CC3)CC4CN5C(=O)C=CC6=C5N4C(=O)C=N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC(=NC=C2OC1)CNC3CCN(CC3)C[C@@H]4CN5C(=O)C=CC6=C5N4C(=O)C=N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501028208 | |
| Record name | Gepotidacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1075236-89-3 | |
| Record name | (2R)-2-[[4-[[(3,4-Dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methyl]amino]-1-piperidinyl]methyl]-1,2-dihydro-3H,8H-2a,5,8a-triazaacenaphthylene-3,8-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1075236-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gepotidacin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1075236893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gepotidacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12134 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gepotidacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-[[4-[(3,4-DIHYDRO-2H-PYRANO[2,3-C]PYRIDIN-6-YLMETHYL)AMINO]-1-PIPERIDINYL]METHYL]-1,2-DIHYDRO-3H,8H-2A,5,8A-TRIAZAACENAPHTHYLENE-3,8-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GEPOTIDACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DVF0PR037D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of gepotidacin involves multiple steps, starting from the preparation of the triazaacenaphthylene core. The key steps include:
- Formation of the triazaacenaphthylene ring system through cyclization reactions.
- Introduction of functional groups to enhance antibacterial activity.
- Purification and crystallization to obtain the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Optimization of reaction conditions to maximize yield and purity.
- Use of high-throughput reactors for efficient synthesis.
- Implementation of stringent quality control measures to ensure consistency and safety of the final product .
化学反応の分析
反応の種類: ゲポチダシンは、以下を含むさまざまな化学反応を起こします。
酸化: ゲポチダシンは、特定の条件下で酸化されて酸化誘導体を生成することができます。
還元: 還元反応は、ゲポチダシン上の官能基を修飾して、その抗菌特性を変化させる可能性があります。
置換: 置換反応は、トリアザアセナフチレンコアにさまざまな置換基を導入し、その活性と安定性に影響を与える可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: さまざまなハロゲン化剤と求核剤が置換反応に使用されます。
形成される主要な生成物: これらの反応から形成される主要な生成物には、抗菌特性が変化したゲポチダシンの修飾誘導体があります。 これらの誘導体は、細菌の耐性克服における潜在的な用途について研究されています .
4. 科学研究における用途
ゲポチダシンは、以下を含む幅広い科学研究用途があります。
化学: ゲポチダシンは、トリアザアセナフチレン誘導体の合成と反応性を研究するためのモデル化合物として使用されています。
生物学: ゲポチダシンの作用機序は、細菌のDNA複製と耐性機構を理解するために研究されています。
医学: ゲポチダシンは、無症状の尿路感染症と性器クラミジアの治療法として開発されており、抗菌薬耐性の増加に伴い、新たな抗生物質に対する緊急のニーズに対応しています
科学的研究の応用
Treatment of Uncomplicated Urinary Tract Infections (uUTIs)
Gepotidacin has been primarily investigated for its efficacy in treating uncomplicated urinary tract infections in female adults and adolescents. The pivotal EAGLE-2 and EAGLE-3 phase III trials have provided compelling evidence regarding its effectiveness:
- EAGLE-2 Trial Results :
-
EAGLE-3 Trial Results :
- Therapeutic Success : 58.5% of this compound-treated patients demonstrated therapeutic success versus 43.6% for nitrofurantoin (treatment difference: 14.6%, 95% CI (6.4, 22.8)).
- Non-Inferiority and Superiority : this compound showed non-inferiority to nitrofurantoin and statistically significant superiority in therapeutic outcomes .
These trials underscore this compound's potential as an effective treatment option for uUTIs, especially in patients who may be resistant to existing treatments.
Treatment of Uncomplicated Gonorrhea
This compound is also being evaluated for its efficacy against uncomplicated urogenital gonorrhea, a condition where resistance to current treatments is escalating. The EAGLE-1 phase III trial results indicate:
- Microbiological Success Rate : this compound achieved a success rate of 92.6%, demonstrating non-inferiority to the standard treatment regimen of intramuscular ceftriaxone plus oral azithromycin (91.2% success rate).
- Significance : This result is critical given the rising incidence of drug-resistant gonorrhea, highlighting the need for new therapeutic options .
Mechanism of Action and Resistance
The dual-targeting mechanism of this compound makes it less likely for bacteria to develop resistance compared to traditional antibiotics that target a single site. Research conducted by Vanderbilt University demonstrated that simultaneous mutations would be required in both targeted enzymes (gyrase and topoisomerase IV) for resistance to occur, which significantly lowers the probability of resistance development .
Regulatory Status and Future Directions
This compound has received priority review status from the U.S. Food and Drug Administration for the treatment of uncomplicated urinary tract infections based on positive phase III trial results. This regulatory advancement reflects the urgent need for new antibiotics amid increasing antimicrobial resistance . The ongoing commitment from GSK to monitor real-world efficacy and resistance patterns will be vital as this compound moves closer to clinical use.
Data Summary Table
| Application Area | Trial Name | Therapeutic Success (this compound) | Therapeutic Success (Comparator) | Key Findings |
|---|---|---|---|---|
| Uncomplicated UTI | EAGLE-2 | 50.6% | 47% (Nitrofurantoin) | Non-inferior; favorable safety profile |
| Uncomplicated UTI | EAGLE-3 | 58.5% | 43.6% (Nitrofurantoin) | Statistically significant superiority |
| Uncomplicated Gonorrhea | EAGLE-1 | 92.6% | 91.2% (Ceftriaxone + Azithromycin) | Non-inferior; critical for addressing drug resistance |
作用機序
ゲポチダシンは、細菌のDNA複製を阻害することで、抗菌効果を発揮します。それは、DNA複製と細胞分裂に不可欠な2つの必須酵素、DNAジャイレースとトポイソメラーゼIVを標的にします。これらの酵素に結合することにより、ゲポチダシンは細菌のDNAの巻き戻しと超らせん構造を阻止し、安定なDNA-酵素複合体を形成します。 この阻害は、細菌の増殖の停止と最終的には細菌細胞の死をもたらします .
類似化合物との比較
Mechanism of Action
Key Insights :
Pharmacokinetic Profile
Key Insights :
- This compound achieves higher kidney tissue concentrations than levofloxacin, critical for treating pyelonephritis .
- Unlike levofloxacin, this compound’s PK is unaffected by food, simplifying dosing .
In Vitro Activity Against Key Pathogens
Key Insights :
- This compound maintains potency against fluoroquinolone-resistant E. coli (MIC90 = 4 mg/L) and MDR strains, whereas levofloxacin MIC90 exceeds 32 mg/L .
- Against S. maltophilia, this compound outperforms levofloxacin, particularly in co-trimoxazole-resistant isolates .
Clinical Efficacy
Key Insights :
生物活性
Gepotidacin is a novel antibiotic developed by GSK, classified as a first-in-class triazaacenaphthylene compound. It exhibits a unique mechanism of action by inhibiting bacterial DNA replication through the selective targeting of type IIA topoisomerases, specifically DNA gyrase and topoisomerase IV. This article delves into the biological activity of this compound, highlighting its efficacy against various pathogens, its clinical trial results, and its potential role in addressing antibiotic resistance.
This compound operates by stabilizing the DNA-topoisomerase complex, preventing the cleavage and subsequent replication of bacterial DNA. This mechanism is distinct from traditional antibiotics, such as fluoroquinolones, which also target topoisomerases but bind differently. The dual inhibition of both DNA gyrase and topoisomerase IV makes this compound effective against a wide range of bacterial strains, including those resistant to existing treatments .
Efficacy Against Uropathogens
Clinical Trials Overview
This compound has been evaluated in several clinical trials for its efficacy against uncomplicated urinary tract infections (uUTIs) and urogenital gonorrhea. The most significant trials include:
- EAGLE-2 and EAGLE-3 Trials : These phase III trials compared this compound to nitrofurantoin in women with uUTIs. Results indicated that this compound achieved therapeutic success in 50.6% of patients in EAGLE-2 and 58.5% in EAGLE-3, while nitrofurantoin had success rates of 47% and 43.6%, respectively .
- EAGLE-1 Trial : This trial assessed this compound for uncomplicated urogenital gonorrhea, demonstrating non-inferiority to the standard treatment regimen of ceftriaxone plus azithromycin .
Table 1: Summary of Clinical Trial Results
| Trial | Treatment Group | Therapeutic Success Rate (%) | Comparison Group | Comparison Success Rate (%) |
|---|---|---|---|---|
| EAGLE-2 | This compound | 50.6 | Nitrofurantoin | 47 |
| EAGLE-3 | This compound | 58.5 | Nitrofurantoin | 43.6 |
| EAGLE-1 | This compound | Non-inferior | Ceftriaxone + Azithromycin | N/A |
Activity Against Resistant Strains
This compound has shown remarkable efficacy against multi-drug resistant strains of Escherichia coli and Staphylococcus saprophyticus. In vitro studies revealed that this compound inhibited over 94% of E. coli isolates with extended-spectrum β-lactamase (ESBL) phenotypes and was effective against strains resistant to other antibiotics like ciprofloxacin and trimethoprim-sulfamethoxazole .
Safety Profile
The safety profile of this compound appears favorable based on clinical trial data. The most common adverse effects reported were diarrhea (14% in EAGLE-2 and 18% in EAGLE-3). Importantly, a significant percentage (94%) of patients treated with this compound did not require additional antibiotics during the trial period .
Case Studies
Case Study: Treatment of UTI in Women
In a cohort study involving women with recurrent UTIs, this compound was administered as a first-line treatment option due to its efficacy against resistant pathogens. Patients reported significant symptom resolution within days, with microbiological eradication confirmed at follow-up visits.
Case Study: Gonorrhea Treatment
A case involving an adolescent diagnosed with uncomplicated gonorrhea was treated with this compound after standard therapies were deemed unsuitable due to allergies. The patient achieved microbiological cure within one week, demonstrating this compound's potential as an alternative treatment option.
Q & A
Q. What is the molecular mechanism of action of gepotidacin, and how does it differ from conventional antibiotics?
this compound is a triazaacenaphthylene antibiotic that uniquely inhibits both DNA gyrase (GyrA subunit) and topoisomerase IV (ParC subunit), forming a stable ternary complex with DNA and these enzyme subunits . This dual inhibition disrupts bacterial DNA replication, requiring simultaneous mutations in both targets for resistance to develop, a mechanism distinct from fluoroquinolones (which primarily target one enzyme) .
Q. How were the phase III EAGLE-2 and EAGLE-3 clinical trials designed to evaluate this compound's efficacy in uncomplicated urinary tract infections (uUTIs)?
Both trials were global, randomized, double-blind, non-inferiority studies (10% margin) comparing this compound (1500 mg twice daily) to nitrofurantoin (100 mg twice daily) in 3,136 patients. Primary endpoints included clinical resolution and microbiological eradication. Non-inferiority was achieved in EAGLE-2, while EAGLE-3 demonstrated superiority in specific subpopulations, particularly against antibiotic-resistant E. coli .
Q. What methodologies are employed to assess this compound's tissue penetration in target organs like the prostate and tonsils?
The AB-DIRECT project (IMI AMR Accelerator) uses clinical trials (WP1) to collect tissue samples, bioanalytical techniques (WP2: LC-MS/MS) to quantify drug levels, and pharmacokinetic/pharmacodynamic (PK/PD) modeling (WP3) to predict tissue distribution. These integrated approaches inform dosing regimens for infections in hard-to-penetrate tissues .
Advanced Research Questions
Q. How does this compound's balanced dual-target inhibition influence the probability of resistance development in Neisseria gonorrhoeae and Escherichia coli?
Resistance requires concurrent mutations in gyrA and parC, which occur at lower frequencies than single mutations. In vitro studies show a minimal resistance rate (<10⁻⁹) for this compound compared to ciprofloxacin (>10⁻⁶) due to this dual mechanism. Resistance surveillance in clinical isolates from EAGLE trials supports this model .
Q. What PK/PD models have been developed to optimize this compound dosing for infections in heterogeneous tissue environments?
Population PK (PopPK) and physiologically based PK (PBPK) models integrate plasma and tissue concentration data (e.g., prostate and tonsil) from healthy volunteers and infected patients. These models correlate free drug AUC/MIC ratios with efficacy, enabling dose adjustments for infections in compartments with variable drug penetration .
Q. How do this compound's efficacy outcomes vary across bacterial resistance profiles in uUTI subpopulations?
Subgroup analyses from EAGLE-3 demonstrated this compound's superiority over nitrofurantoin in patients infected with ciprofloxacin-resistant E. coli (58.5% vs. 43.6% success rates). This suggests this compound retains activity against strains resistant to other antibiotic classes, likely due to its novel target engagement .
Q. What statistical approaches were used to address data contradictions in this compound's phase III trials?
While EAGLE-2 met non-inferiority, EAGLE-3 showed superiority only in specific cohorts. Researchers applied Bayesian hierarchical models to account for regional variability in bacterial resistance patterns and adjusted for covariates like prior antibiotic exposure and baseline pathogen MICs .
Q. How are translational studies bridging non-clinical and clinical data informing this compound's development for prostate infections?
AB-DIRECT's WP3 combines in vitro time-kill assays, murine infection models, and human tissue PK data to establish exposure-response relationships. These studies validate interspecies scaling factors, ensuring clinical doses achieve effective drug levels in prostatic tissues .
Methodological Considerations
Q. What experimental designs are recommended for studying this compound's activity in polymicrobial infections?
Use checkerboard synergy assays with fractional inhibitory concentration (FIC) indices to evaluate this compound's interactions with β-lactams or aminoglycosides. Include biofilm models and intracellular infection assays (e.g., THP-1 macrophages) to assess tissue-specific efficacy .
Q. How should researchers analyze this compound's safety data to distinguish drug-related adverse events from confounding factors?
Apply propensity score matching to compare this compound-treated cohorts with nitrofurantoin groups, adjusting for demographics and comorbidities. Use causal inference models to isolate diarrhea (14–18% incidence) as a treatment-emergent effect versus background noise .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
